3-(Isopropyl(methyl)amino)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isopropyl(methyl)amino)-2-methylpropanoic acid is a compound that can be categorized within the family of amino acids, specifically as a derivative of propanoic acid with additional isopropyl and methyl groups attached to the nitrogen atom of the amino group. This structure suggests that the compound could have unique physical and chemical properties, and potentially interesting reactivity due to the presence of both amino and carboxylic acid functional groups.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a multi-component reaction involving the condensation of different starting materials in an ionic liquid has been described for the synthesis of 3-arylpropanoic acid derivatives . Although the target compound is not directly synthesized in this study, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using techniques such as X-ray diffraction. For example, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid was elucidated, revealing how molecules are linked through hydrogen bonds, forming a three-dimensional network . This information is valuable as it provides insights into how the target compound might crystallize and interact with other molecules.
Chemical Reactions Analysis
The reactivity of amino acid derivatives can be quite diverse. In the context of this compound, one could anticipate reactions typical of amino acids, such as peptide bond formation or reactions involving the amino group. The studies provided do not directly address the chemical reactions of the target compound, but they do explore the reactivity of related structures, which could offer a basis for predicting its behavior in various chemical environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives are influenced by their molecular structure. The presence of both an amino group and a carboxylic acid group in this compound suggests that it would exhibit both basic and acidic properties, respectively. The compound's solubility, melting point, and other physical properties would be determined by its molecular interactions, such as hydrogen bonding, as observed in related compounds . The steric effects of the isopropyl and methyl groups could also influence its physical properties and reactivity.
Scientific Research Applications
Crystal Structure Analysis
The compound 3-(Isopropyl(methyl)amino)-2-methylpropanoic acid, closely related to amino acids like l-isoleucine, has been studied for its crystal structure. A new polymorph of l-isoleucine, which shares structural similarities with this compound, was identified, crystallizing in the monoclinic space group P21. This structure is notable for its N–H⋯O hydrogen bonds forming layers stacked in an anti-parallel manner, with the hydrophobic isopropyl groups extending from these layers, illustrating the compound's potential for forming structured assemblies in solid-state forms (Curland et al., 2018).
Cross-Coupling Reactions
Research has explored the use of similar compounds in cross-coupling reactions, such as the meta-C–H arylation and methylation of 3-phenylpropanoic acid derivatives. An easily removable nitrile template facilitated these reactions, highlighting the potential of this compound and related structures in synthetic organic chemistry to modify aromatic compounds through cross-coupling techniques (Wan et al., 2013).
Metabolite Production
In the context of microbiology, compounds structurally related to this compound have been examined for their role in the metabolite production of Staphylococcus xylosus. This research identified several unique metabolites produced by the bacterium, which included compounds derived from branched-chain amino acid catabolism. Such studies offer insights into how similar compounds might be involved in or influence metabolic pathways in microorganisms (Beck et al., 2002).
Chemical Modification and Analysis
The compound has been utilized in developing analytical methods for fatty acids, where it served as a chemical modifying reagent. This approach transformed carboxyl groups into nitrogen-containing heterocycles, enhancing the analysis of fatty acids' structures by suppressing double bond migration under electron impact, demonstrating the compound's utility in analytical chemistry (Zou Yao-hong, 2006).
Supramolecular Chemistry
Research has also delved into the hydrogen-bonded complexes formed by compounds similar to this compound. For instance, the molecular complex formed by the reaction of 2-amino-2-methyl propanol and selenic acid, which is structurally related, showcased how such compounds can engage in extensive hydrogen bonding, leading to supramolecular arrangements. These findings are relevant for understanding the compound's potential in forming structured, multi-dimensional networks (Thirunarayanan et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, in the Suzuki–Miyaura (SM) coupling reaction, a process involving similar compounds, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
For example, they can affect the metabolism of amino acids, such as tryptophan . They also play a role in the biosynthesis and catabolic pathways of amino acids .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the success of similar reactions, such as the suzuki–miyaura (sm) coupling reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-3-[methyl(propan-2-yl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)9(4)5-7(3)8(10)11/h6-7H,5H2,1-4H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDVXLIOJSJJIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.